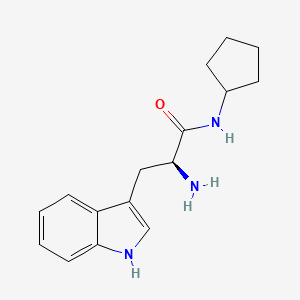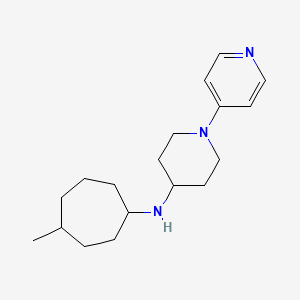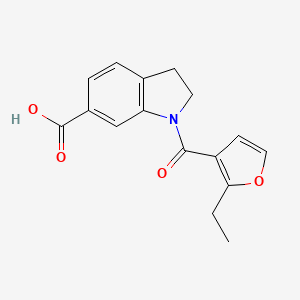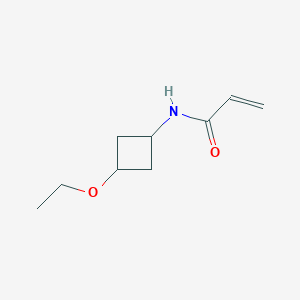![molecular formula C11H17NO4 B6633203 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)
1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as MCC-CPA, is a cyclic amino acid derivative that has shown potential as a therapeutic agent in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activation of NF-κB in macrophages, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its relatively simple synthesis method. Another advantage is its potential as a therapeutic agent for the treatment of inflammation and cancer. However, one limitation is that the mechanism of action of 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
For 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid research include further investigation of its anti-inflammatory and anti-tumor effects, as well as its effects on other biological processes. Additionally, the mechanism of action of 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid should be further elucidated to optimize its use as a therapeutic agent. Finally, the synthesis method for 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid could be optimized to improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 3-methoxycyclopentanone with ethyl chloroformate to form the corresponding carbamate. This is followed by a cyclization reaction with diethyl malonate and sodium ethoxide to form the cyclopropane ring. The final step involves the deprotection of the carbamate with hydrochloric acid to yield 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid has also been shown to have anti-tumor activity in vitro, inhibiting the growth of human lung cancer cells.
Propiedades
IUPAC Name |
1-[(3-methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-16-8-3-2-7(6-8)12-9(13)11(4-5-11)10(14)15/h7-8H,2-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPCUFDWXREIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)NC(=O)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)

![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)

![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)


![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
